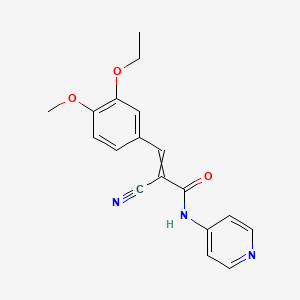

4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical compound with the molecular formula C18H17N3OS2 and a molecular weight of 355.47. It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Coordination Chemistry and Properties

- The chemistry of compounds containing pyridine and thiazole structures, similar to 4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, has been extensively studied. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and both biological and electrochemical activity. Such studies suggest potential areas of interest for further investigation, particularly in unknown analogues of the compound (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry: Biological Activities

- Phenothiazine derivatives, structurally related to the target compound by incorporating heterocyclic rings like thiazole, have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other biological activities. These activities result from interactions with biological systems, highlighting the therapeutic potential of structurally similar compounds (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Applications

- Quinazoline and pyrimidine derivatives, sharing a core structure with the compound , have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of such chemical frameworks in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Chemical Synthesis and Catalyst Development

- Pyranopyrimidine scaffolds, related to the structural motifs of 4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applications. The development of these cores using hybrid catalysts highlights the compound's relevance in synthesizing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name |

4-propan-2-ylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12(2)24-15-7-5-13(6-8-15)17(22)21-18-20-16(11-23-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKFEBWGVUGTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)

![4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2720371.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)